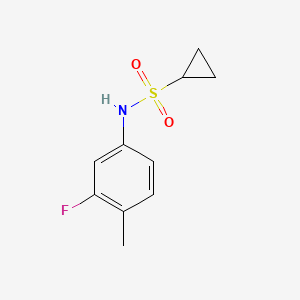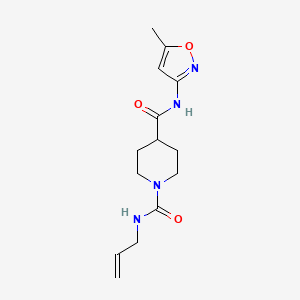![molecular formula C14H20N2O2 B6586363 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219906-94-1](/img/structure/B6586363.png)
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-[(1-hydroxycyclopentyl)methyl]urea (BCPU) is a novel small molecule that is gaining interest due to its potential applications in scientific research. This molecule is a member of the urea family, and its structure consists of a benzyl group and a hydroxycyclopentylmethyl group connected by a urea bond. BCPU has been studied for its use in a variety of scientific research applications, including biochemical and physiological effects, as well as its potential for use in laboratory experiments.
科学研究应用
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In biochemistry, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been used to study the effects of urea on enzyme activity, protein folding, and the binding of proteins to DNA. In physiology, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been studied for its potential to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor, and to modulate the activity of certain enzymes, such as the enzyme tyrosine kinase.
作用机制
The mechanism of action of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea is not yet fully understood. However, it is believed that 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can interact with certain receptors, such as the muscarinic acetylcholine receptor, and modulate their activity. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea may also interact with certain enzymes, such as tyrosine kinase, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea are not yet fully understood. However, it is believed that 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor, and modulate the activity of certain enzymes, such as tyrosine kinase. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea may also have an effect on protein folding and the binding of proteins to DNA.
实验室实验的优点和局限性
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and handle. Additionally, it is relatively stable and has a low toxicity profile. However, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea is not widely available, making it difficult to obtain in large quantities.
未来方向
The potential future directions for 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea include further exploration of its biochemical and physiological effects, as well as its potential applications in laboratory experiments. Additionally, further research into the mechanism of action of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could lead to the development of novel therapeutic agents. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could be used in the development of new diagnostic tools and biomarkers for disease. Finally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could be used in the development of new drug delivery systems.
合成方法
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can be synthesized by a two-step process. In the first step, the benzyl group is connected to the hydroxycyclopentylmethyl group by a condensation reaction. This reaction is catalyzed by a base, such as sodium hydroxide, and is followed by a dehydration reaction to form the urea bond. The second step involves the addition of a base, such as potassium carbonate, to the reaction mixture to form the desired product.
属性
IUPAC Name |
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13(15-10-12-6-2-1-3-7-12)16-11-14(18)8-4-5-9-14/h1-3,6-7,18H,4-5,8-11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCZZPFDZVPAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[(1-hydroxycyclopentyl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B6586281.png)
![N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6586294.png)
![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)
![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)


![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)

![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)